molecular formula C25H30N2O4S B11472628 Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate

Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate

Cat. No.: B11472628
M. Wt: 454.6 g/mol
InChI Key: HFZSWRHQZIOJPL-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is a complex organic compound characterized by its unique structure, which includes a thiolane ring and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate typically involves multiple steps. One common method includes the reaction of a thiolane derivative with benzoyl chloride in the presence of a base to form the dibenzamide intermediate. This intermediate is then esterified with ethyl pentanoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide groups can be reduced to amines under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The benzamide groups can interact with proteins or enzymes, potentially inhibiting their activity. The thiolane ring may also play a role in modulating biological pathways by interacting with cellular thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is unique due to its specific combination of a thiolane ring and benzamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate

InChI

InChI=1S/C25H30N2O4S/c1-2-31-22(28)16-10-9-15-21-23(27-25(30)19-13-7-4-8-14-19)20(17-32-21)26-24(29)18-11-5-3-6-12-18/h3-8,11-14,20-21,23H,2,9-10,15-17H2,1H3,(H,26,29)(H,27,30)

InChI Key

HFZSWRHQZIOJPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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